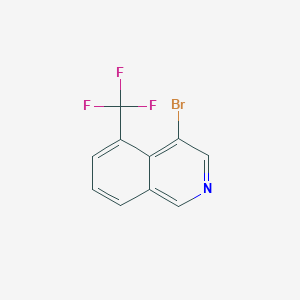

4-Bromo-5-(trifluoromethyl)isoquinoline

Description

Significance of Isoquinoline (B145761) Scaffolds in Synthetic Chemistry and Advanced Materials

The isoquinoline core, a heterocyclic aromatic compound, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a vast number of biologically active compounds, including a wide array of natural alkaloids like papaverine (B1678415) and morphine. nbinno.com Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic properties. prepchem.com

The versatility of the isoquinoline framework allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. acs.org This adaptability makes it an invaluable template for drug discovery and development. nih.gov Beyond pharmaceuticals, the rigid, planar structure of the isoquinoline system also lends itself to applications in materials science, particularly in the development of organic electronics and functional dyes.

Table 1: Examples of Bioactive Isoquinoline Derivatives

| Compound Class | Example | Reported Biological Activity |

| Benzylisoquinoline Alkaloids | Papaverine | Vasodilator |

| Tetrahydroisoquinolines | Salsolinol | Neurotoxin/Neurotransmitter |

| Synthetic Derivatives | Fasudil | Rho-kinase inhibitor, Vasodilator |

| Fused Isoquinolines | Benzo[a]quinolizidines | Antitumor, Antiviral |

Strategic Importance of Halogenation (Bromine) in Chemical Synthesis and Post-Functionalization

The introduction of a halogen atom, such as bromine, onto an aromatic scaffold is a cornerstone of modern organic synthesis. Bromination creates a reactive "handle" on the molecule, opening a gateway for a multitude of subsequent chemical transformations known as post-functionalization. The bromine atom at the C-4 position of the isoquinoline ring is particularly strategic.

This bromo-substituent serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. uzh.ch These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org This capability allows chemists to readily introduce a wide range of functional groups, from simple alkyl or aryl groups to more complex molecular fragments, thereby enabling the rapid generation of diverse chemical libraries from a single brominated intermediate. researchgate.net The ability to selectively functionalize the C-4 position is crucial for exploring the structure-activity relationships of new isoquinoline-based compounds. nih.gov

Influence of the Trifluoromethyl Group on Molecular Design, Electronic Properties, and Reactivity

The trifluoromethyl (-CF3) group is a unique and powerful substituent widely employed in the design of pharmaceuticals, agrochemicals, and materials. mdpi.com Its incorporation into a molecule like isoquinoline imparts a range of desirable properties.

Due to the high electronegativity of fluorine atoms, the -CF3 group is strongly electron-withdrawing. mdpi.com This has a profound impact on the electronic properties of the isoquinoline ring, influencing its reactivity and the acidity/basicity of nearby functional groups. In medicinal chemistry, the trifluoromethyl group is often used to enhance several key characteristics of a drug candidate: nbinno.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown by enzymes in the body. This can increase the half-life and bioavailability of a drug. mdpi.com

Lipophilicity: The -CF3 group significantly increases the lipophilicity (oil/fat solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com

Binding Affinity: The electronic effects and steric bulk of the -CF3 group can lead to stronger and more selective binding interactions with target proteins.

Table 2: Physicochemical Impact of the Trifluoromethyl Group

| Property | Change upon adding -CF3 | Rationale |

| Electron Density | Decreased on the aromatic ring | Strong inductive electron-withdrawing effect. |

| Lipophilicity | Increased | Fluorine atoms are hydrophobic. |

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. |

| Acidity/Basicity | Modifies pKa of nearby groups | Alters electron distribution in the molecule. |

Overview of Research Objectives and Potential Applications of 4-Bromo-5-(trifluoromethyl)isoquinoline

While specific, dedicated research on the end-use applications of this compound is not extensively published, its chemical structure dictates its primary research objective: to serve as a highly versatile and specialized building block for the synthesis of more complex, high-value molecules. nbinno.com The compound is commercially available, signaling its role as an intermediate for synthetic campaigns in academic and industrial research.

The potential applications are derived directly from its trifunctional nature:

The Isoquinoline Core: Provides a proven heterocyclic scaffold known to be a component of bioactive molecules, targeting its use toward medicinal chemistry and drug discovery. nih.govnbinno.com

The Bromo Group (C-4): Acts as the primary site for synthetic diversification. Research objectives would involve using this position for palladium-catalyzed cross-coupling reactions to attach various substituents, enabling the creation of libraries of novel compounds for screening. uzh.ch

The Trifluoromethyl Group (C-5): Is incorporated to systematically modify the physicochemical properties of the final products. Researchers would utilize this group to enhance metabolic stability, membrane permeability, and binding affinity of potential drug candidates. mdpi.com

Therefore, the main research objective for this compound is its use as a starting material in multi-step syntheses. Its potential applications lie in the creation of novel therapeutic agents—particularly for oncology, neurology, or infectious diseases where isoquinoline and trifluoromethylated compounds have shown promise—and in the development of new functional materials. nbinno.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrF3N |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

4-bromo-5-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-8-5-15-4-6-2-1-3-7(9(6)8)10(12,13)14/h1-5H |

InChI Key |

YMKJYGTYFYGAHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)C(F)(F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Trifluoromethyl Isoquinoline

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 4-bromo-5-(trifluoromethyl)isoquinoline suggests two primary disconnection pathways. The first involves the sequential removal of the bromine and trifluoromethyl groups from the isoquinoline (B145761) skeleton. This approach necessitates the investigation of reliable methods for both bromination and trifluoromethylation of the isoquinoline ring system. A crucial consideration in this pathway is the order of these two key transformations, as the electronic nature of the first substituent introduced will significantly influence the regioselectivity of the subsequent functionalization.

The second key disconnection strategy involves the construction of the isoquinoline ring from a pre-functionalized benzene (B151609) derivative already bearing the bromo and trifluoromethyl substituents in the desired ortho-relationship. This would then be followed by the formation of the pyridine (B92270) ring of the isoquinoline system. While potentially offering better control over the substitution pattern of the benzene ring, this approach can be more complex due to the challenges in preparing the appropriately substituted precursors.

Precursor Synthesis and Regioselective Functionalization

The synthesis of the target molecule hinges on the preparation of key precursors and the regioselective introduction of the bromo and trifluoromethyl groups. Two main strategies can be envisioned:

Strategy A: Bromination followed by Trifluoromethylation. This approach would commence with the synthesis of 4-bromoisoquinoline (B23445). A common method for the preparation of 4-bromoisoquinoline involves the treatment of isoquinoline hydrochloride with bromine in a high-boiling solvent such as nitrobenzene. The subsequent step would be the regioselective trifluoromethylation of 4-bromoisoquinoline at the C5 position. The bromine atom at C4 is an ortho-, para-director; however, the electron-withdrawing nature of the pyridine ring in the isoquinoline system complicates predicting the outcome.

Strategy B: Trifluoromethylation followed by Bromination. This pathway would start with the synthesis of 5-(trifluoromethyl)isoquinoline (B3090081). The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. Therefore, subsequent bromination would be expected to occur at positions C4, C6, or C8. Achieving high regioselectivity for the C4 position in the presence of a C5-trifluoromethyl group would be a significant challenge and would likely require specific reaction conditions or directing group strategies.

Given the directing effects of the substituents, Strategy A appears to be the more plausible route. The bromo group at C4 may favor the introduction of the trifluoromethyl group at the adjacent C5 position under certain trifluoromethylation conditions.

Direct and Indirect Bromination Strategies at the C4 Position of the Isoquinoline Core

Achieving selective bromination at the C4 position of the isoquinoline nucleus is a critical step in the synthesis of the target compound.

Direct Bromination: Direct bromination of isoquinoline can lead to a mixture of products. However, specific conditions can favor the formation of 4-bromoisoquinoline. For instance, the reaction of isoquinoline hydrochloride with bromine at elevated temperatures has been reported to yield 4-bromoisoquinoline. Another approach involves the use of palladium catalysis in the cyclization of 2-alkynyl benzyl (B1604629) azides in the presence of a bromine source like CuBr2, which can selectively produce 4-bromoisoquinolines.

| Method | Reagents | Conditions | Selectivity |

| Direct Halogenation | Isoquinoline Hydrochloride, Br2 | High Temperature (e.g., in nitrobenzene) | Moderate to good for C4 |

| Palladium-catalyzed Cyclization | 2-Alkynyl benzyl azide, PdBr2, CuBr2, LiBr | MeCN, 80 °C | High for C4 |

Indirect Bromination: An alternative to direct bromination involves the conversion of a pre-installed functional group at the C4 position. For example, 4-hydroxyisoquinoline (B107231) can be converted to 4-bromoisoquinoline using a brominating agent such as phosphorus oxybromide (POBr3) or phosphorus tribromide (PBr3). This method can offer high regioselectivity if the corresponding 4-hydroxyisoquinoline precursor is readily accessible.

Trifluoromethylation Approaches for the C5 Position

The introduction of the trifluoromethyl group at the C5 position of the 4-bromoisoquinoline precursor is a challenging yet crucial transformation. Various trifluoromethylation protocols, categorized by the nature of the trifluoromethylating agent, can be considered.

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, are powerful tools for the trifluoromethylation of arenes and heteroarenes.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are known to trifluoromethylate a wide range of nucleophiles, including electron-rich aromatic and heteroaromatic compounds. The reaction of 4-bromoisoquinoline with an Umemoto's reagent, potentially in the presence of a catalyst, could lead to the desired product. The electrophilic nature of the reaction would be directed by the existing bromo substituent and the electron-deficient nature of the isoquinoline core.

Togni's Reagents: These are hypervalent iodine compounds containing a CF3 group. Togni's reagents are known for their ability to trifluoromethylate various substrates under mild conditions. The reaction with 4-bromoisoquinoline could be promoted by a Lewis acid or by photoredox catalysis.

| Reagent Type | Example Reagent | Typical Conditions |

| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium triflate | Organic solvent, often with a promoter |

| Togni's Reagents | 1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole | Metal catalyst or photoredox catalysis |

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation involves the reaction of a "CF3-" equivalent with an electrophilic substrate.

Ruppert-Prakash Reagent (CF3SiMe3): Trifluoromethyltrimethylsilane (TMSCF3) is a widely used nucleophilic trifluoromethylating agent. Its reaction with aryl halides, such as 4-bromoisoquinoline, can be achieved through a copper-catalyzed cross-coupling reaction. This approach would directly replace the bromine atom with a trifluoromethyl group, which is not the desired outcome for the synthesis of this compound. However, if a suitable leaving group were present at the C5 position of a 4-bromoisoquinoline derivative, this method could be applicable.

Radical Trifluoromethylation Protocols

Radical trifluoromethylation has emerged as a powerful and versatile method for the C-H functionalization of heterocycles. tcichemicals.comrsc.org This approach is particularly promising for the trifluoromethylation of 4-bromoisoquinoline at the C5 position.

Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent): This reagent can generate trifluoromethyl radicals under oxidative conditions. The reaction of 4-bromoisoquinoline with CF3SO2Na in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), and a metal catalyst (e.g., copper salts) can lead to the direct C-H trifluoromethylation of the isoquinoline ring. tcichemicals.comrsc.org The regioselectivity of this radical reaction is influenced by the electronic properties of the substrate. The electron-withdrawing nature of the trifluoromethyl radical suggests it will preferentially attack electron-rich positions. In the case of 4-bromoisoquinoline, the C5 position is a potential site for radical attack.

Trifluoroiodomethane (CF3I): This gaseous reagent can also serve as a source of trifluoromethyl radicals, typically under photolytic or radical initiator-induced conditions.

| Reagent | Typical Conditions |

| CF3SO2Na (Langlois' Reagent) | Oxidant (e.g., t-BuOOH), Metal catalyst (e.g., Cu(I)/Cu(II)) |

| CF3I | UV irradiation or radical initiator (e.g., AIBN) |

The successful synthesis of this compound will likely depend on a careful selection and optimization of the reaction sequence and conditions, with radical trifluoromethylation of 4-bromoisoquinoline appearing as a particularly promising strategy for the final key step.

Cascade and Multicomponent Reactions Towards Functionalized Isoquinolines

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. nih.govnih.gov These approaches are characterized by their high atom and step economy, often proceeding with high selectivity and under mild conditions. nih.govnih.gov

While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not extensively documented, analogous transformations for structurally related isoquinolines and quinolines provide a conceptual framework. For instance, transition-metal-catalyzed C-H activation and annulation processes have emerged as a streamlined pathway for synthesizing isoquinoline derivatives. acs.org A rhodium(III)-catalyzed C-H annulation of N-chloroimines with alkenes, for example, allows for the efficient synthesis of a variety of isoquinolines under ambient conditions, showcasing broad functional group tolerance. acs.org The adaptation of such a method would require starting materials bearing the necessary trifluoromethyl and bromo functionalities.

Palladium-catalyzed annulation reactions are also instrumental in constructing substituted isoquinolines. The reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines in the presence of a palladium catalyst can yield 4-fluoroalkylated isoquinolines regioselectively. nih.gov Similarly, palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl azides can selectively afford 4-bromoisoquinolines. researchgate.net A potential multicomponent approach to this compound could, in principle, involve the convergence of a trifluoromethyl-substituted benzyl precursor, a bromine source, and a suitable C-N building block.

Furthermore, TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides has been reported for the synthesis of 4-bromo quinolines, a related heterocyclic system. researchgate.netmdpi.com This type of reaction proceeds through a halogen-substituted allene (B1206475) intermediate followed by a 6-endo-trig cyclization. researchgate.netresearchgate.net The applicability of this methodology to an appropriately substituted precursor could offer a viable route to the target isoquinoline.

The table below summarizes various cascade and multicomponent reaction strategies that have been employed for the synthesis of substituted isoquinoline and quinoline (B57606) cores, highlighting the potential for adaptation to the synthesis of this compound.

| Reaction Type | Catalyst/Promoter | Key Reactants | Product Type | Potential for Adaptation |

| Rh(III)-Catalyzed C-H Annulation | [Cp*RhCl₂]₂ | N-chloroimines, Alkenes | Substituted Isoquinolines | High, requires appropriately substituted starting materials. acs.org |

| Palladium-Catalyzed Annulation | Pd(PPh₃)₄ | Fluoroalkylated alkynes, 2-Iodobenzylidenamines | 4-Fluoroalkylated Isoquinolines | High, demonstrates introduction of a C4 substituent. nih.gov |

| Palladium-Catalyzed Electrocyclization | PdBr₂/CuBr₂ | 2-Alkynyl benzyl azides | 4-Bromoisoquinolines | High, directly installs the C4-bromo substituent. researchgate.net |

| TMSBr-Promoted Cascade Cyclization | TMSBr | ortho-Propynol phenyl azides | 4-Bromo Quinolines | Moderate, demonstrates C4-bromination in a related heterocycle. researchgate.netmdpi.com |

Optimization of Reaction Conditions, Yields, and Scalability

The optimization of reaction conditions is a critical step in the development of any synthetic methodology to ensure high yields, purity, and scalability. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.

For transition-metal-catalyzed reactions, the choice of the metal center and its ligand system is paramount. In the context of isoquinoline synthesis, catalysts based on rhodium and palladium have proven effective. acs.orgnih.govresearchgate.net Further optimization often involves screening a variety of additives. For instance, in a Rh(III)-catalyzed synthesis of isoquinolines, the addition of Zn(OAc)₂·2H₂O was found to significantly increase the reaction efficiency. acs.org

Solvent selection also plays a crucial role. A study on the optimization of a three-component reaction for the synthesis of trifluoromethylated arenes found that 1,2-dichloroethane (B1671644) (DCE) provided the highest yield compared to other solvents. researchgate.net Similarly, for the synthesis of chromeno[3,4-b]quinolines, ethanol (B145695) was identified as the optimal solvent when using molecular iodine as a catalyst. researchgate.net

The following interactive data table illustrates the process of reaction condition optimization for a generic isoquinoline synthesis, which would be analogous to the process for this compound.

| Parameter | Variation | Outcome | Reference |

| Catalyst | Piperidine | Lower yield | researchgate.net |

| Acetic acid | Lower yield | researchgate.net | |

| p-TSA | Lower yield | researchgate.net | |

| ZnCl₂ | Lower yield | researchgate.net | |

| Et₃N | Longer reaction time | researchgate.net | |

| Molecular Iodine (20 mol%) | Optimized Yield | researchgate.net | |

| Solvent | CH₃OH | Lower yield | researchgate.net |

| CH₃CN | Lower yield | researchgate.net | |

| DMF | Lower yield | researchgate.net | |

| Ethanol | Optimized Yield | researchgate.net | |

| Temperature | Room Temperature | Increased yield in some cases | acs.org |

| Reflux | Optimized condition in some cases | researchgate.net |

Scalability is a key consideration for the practical application of a synthetic route. Reactions that are successful on a laboratory scale may face challenges when scaled up, such as issues with heat dissipation, mass transfer, and reagent addition. researchgate.net Therefore, developing methodologies that utilize mild conditions, readily available starting materials, and simple purification procedures is highly desirable. acs.org The development of scalable routes for halogenated heteroaromatics is an active area of research, as these compounds are valuable building blocks for cross-coupling reactions. researchgate.net A successful scalable synthesis would prioritize robust and high-yielding reactions that avoid hazardous reagents and complex operations.

Chemical Reactivity and Derivatization of 4 Bromo 5 Trifluoromethyl Isoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4 Bromo Position

The carbon-bromine bond at the C4 position is the most common site for functionalization, primarily through palladium- or nickel-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to introduce a wide array of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. For 4-bromo-5-(trifluoromethyl)isoquinoline, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters. researchgate.netnih.gov

The general success of Suzuki-Miyaura coupling on heteroaryl halides suggests its applicability here. nih.govrsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Typically, a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos) are employed. An aqueous base, such as Na₂CO₃ or K₂CO₃, is required to activate the boronic acid.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Typical Catalyst/Ligand | Base | Solvent | Expected Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Phenyl-5-(trifluoromethyl)isoquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4-(4-Methoxyphenyl)-5-(trifluoromethyl)isoquinoline |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-(Thiophen-2-yl)-5-(trifluoromethyl)isoquinoline |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 4-(Pyridin-3-yl)-5-(trifluoromethyl)isoquinoline |

To introduce unsaturated carbon substituents, the Heck and Sonogashira reactions are employed. The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in an alkenylated isoquinoline (B145761). The Sonogashira coupling, conversely, reacts the bromide with a terminal alkyne to yield an alkynylated product. Both reactions are typically palladium-catalyzed.

The Sonogashira reaction traditionally uses a co-catalytic amount of a copper(I) salt, although copper-free variants, sometimes referred to as Heck alkynylations, have been developed to avoid issues like alkyne homocoupling. organic-chemistry.org These methods expand the synthetic utility of this compound by allowing the installation of vinyl and ethynyl (B1212043) moieties, which can serve as handles for further chemical transformations.

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Expected Product |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 4-Styryl-5-(trifluoromethyl)isoquinoline |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | n-Butyl (E)-3-(5-(trifluoromethyl)isoquinolin-4-yl)acrylate |

| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-(Phenylethynyl)-5-(trifluoromethyl)isoquinoline |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | 4-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)isoquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental for synthesizing arylamines from aryl halides. Applying this methodology to this compound allows for the introduction of a diverse range of nitrogen-based functional groups, including primary and secondary amines, anilines, and N-heterocycles. researchgate.netnih.gov

The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, Josiphos, Xantphos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.gov The ability to selectively couple an aryl bromide in the presence of other functionalities makes this a powerful tool for late-stage functionalization in medicinal chemistry. nih.govresearchgate.net

Table 3: Buchwald-Hartwig Amination Reactions

| Amine Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | N-Phenyl-5-(trifluoromethyl)isoquinolin-4-amine |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 4-(Morpholino)-5-(trifluoromethyl)isoquinoline |

| n-Butylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Butyl-5-(trifluoromethyl)isoquinolin-4-amine |

| Pyrrolidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | THF | 4-(Pyrrolidin-1-yl)-5-(trifluoromethyl)isoquinoline |

Beyond the canonical cross-coupling reactions, the C4-bromo position is amenable to other palladium- and nickel-catalyzed transformations. mq.edu.au These can include cyanation reactions (using sources like Zn(CN)₂), phosphination (coupling with secondary phosphines or phosphine oxides), and Stille coupling (using organostannanes).

Nickel catalysis, often a more cost-effective alternative to palladium, can mediate many of the same transformations. mq.edu.au For instance, nickel-catalyzed carbonylative reactions could potentially be used to introduce carbonyl-containing functionalities at the C4 position. acs.org These less common but valuable reactions further underscore the synthetic potential of the C-Br bond as a versatile functionalization point.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the isoquinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified by the presence of the strong electron-withdrawing trifluoromethyl (CF₃) group at the C5 position. wikipedia.org

This CF₃ group, being ortho to the C4-bromo substituent, strongly activates the C4 position towards nucleophilic aromatic substitution (SNAr). wikipedia.org In an SNAr mechanism, a nucleophile attacks the electron-deficient carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the adjacent CF₃ group and the ring nitrogen. Subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product. wikipedia.orgnih.gov

This pathway allows for the direct displacement of the bromide by a range of strong nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst, although higher temperatures may be required compared to cross-coupling reactions.

Table 4: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Typical Conditions | Expected Product |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | 4-Methoxy-5-(trifluoromethyl)isoquinoline |

| Sodium thiophenoxide (NaSPh) | DMF, heat | 4-(Phenylthio)-5-(trifluoromethyl)isoquinoline |

| Potassium cyanide (KCN) | DMSO, heat | 5-(Trifluoromethyl)isoquinoline-4-carbonitrile |

| Ammonia (NH₃) | High pressure, heat | 5-(Trifluoromethyl)isoquinolin-4-amine |

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. youtube.commasterorganicchemistry.com The isoquinoline ring system is generally deactivated towards EAS compared to benzene (B151609) because the nitrogen atom withdraws electron density from the carbocyclic ring. masterorganicchemistry.com

In this compound, the ring is further and severely deactivated by two potent electron-withdrawing groups: the C4-bromo and the C5-trifluoromethyl substituents. Both groups are deactivating and meta-directing in classical benzene chemistry. The cumulative deactivating effect makes electrophilic substitution on the benzenoid portion of the isoquinoline core extremely challenging, requiring harsh reaction conditions (e.g., strong acids, high temperatures). youtube.com

If a reaction were to be forced, substitution would likely occur at the position least deactivated by the existing substituents and the ring nitrogen. In this case, the C7 position is the most probable site for electrophilic attack, as it is furthest from the deactivating influences. However, yields are expected to be low, and side reactions are likely. Standard EAS reactions such as nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) would proceed with great difficulty, if at all. researchgate.net

C-H Functionalization Strategies in the Presence of Existing Substituents

The presence of the electron-withdrawing bromo and trifluoromethyl groups significantly deactivates the isoquinoline ring system, making traditional electrophilic substitution challenging. However, these electronic properties are advantageous for modern transition-metal-catalyzed C-H activation and functionalization reactions. These methods offer a direct and atom-economical approach to forging new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

Transition metals such as rhodium, palladium, and ruthenium are commonly employed to catalyze the regioselective functionalization of N-heterocycles. acs.orgrsc.org For isoquinolines, C-H activation can be directed to various positions depending on the catalyst, directing group, and reaction conditions. In the case of this compound, the most likely sites for C-H functionalization would be C-1, C-3, and the positions on the benzo-fused ring (C-6, C-7, C-8).

The electronic deactivation by the existing substituents makes the C-H bonds less susceptible to cleavage. However, strategies involving the use of directing groups or the inherent coordinating ability of the isoquinoline nitrogen can overcome this challenge. For instance, Rh(III)-catalyzed C-H activation has been shown to be effective for the annulation of N-chloroimines with alkenes to form isoquinoline derivatives, tolerating electron-withdrawing groups like trifluoromethyl and bromo substituents. acs.org Similarly, methods for the C-4 alkylation of isoquinolines have been developed that show tolerance for substitution at the C-5 through C-8 positions. acs.org It has been noted that substitutions at the C-5 position can sometimes lead to lower yields, possibly due to unfavorable peri-interactions, a factor relevant to this compound. acs.org

Below is a table summarizing representative C-H functionalization reactions applicable to substituted isoquinolines.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Product | Yield (%) |

| C-H Alkylation | Benzoic Acid / Vinyl Ketones | Substituted Isoquinolines | 4-Alkyl-isoquinoline | 35-99 |

| C-H Annulation | [Cp*RhCl2]2 / N-Chloroimines, Alkenes | Substituted N-Chloroimines | Isoquinoline Derivatives | 43-86 |

| C-H Arylation | Pd(OAc)2 / Aryl Tosylates | Electron-Deficient Heteroarenes | C-Arylated Heteroarenes | Moderate-Good |

| C-H Acetylation | AgNO3 / K2S2O8, AcOH, TFA | N-Heteroarenes | C-2 Acetyl N-Heteroarenes | Good-Excellent |

This table presents generalized data for C-H functionalization on isoquinoline and related heterocycles to illustrate potential strategies for this compound.

Reactivity and Derivatization of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is renowned for its high stability, which stems from the strength of the carbon-fluorine bond. This robustness makes it a valuable substituent in medicinal chemistry for enhancing metabolic stability and other pharmacokinetic properties. Consequently, the CF3 group in this compound is generally unreactive under standard synthetic conditions.

However, under specific and often harsh conditions, the trifluoromethyl group can undergo transformation through C-F bond cleavage. These reactions are not trivial due to the high bond dissociation energy of C-F bonds but represent an emerging area of synthetic chemistry. researchgate.net

Strategies for the derivatization of aromatic trifluoromethyl groups include:

Protolytic Defluorination: In the presence of superacids like trifluoromethanesulfonic acid (CF3SO3H), trifluoromethyl-substituted arenes can undergo protolytic defluorination, leading to the formation of carbocationic intermediates that can be trapped by nucleophiles. nih.gov For instance, the reaction of trifluoromethyl-substituted arenes with benzene in CF3SO3H can yield diaryl ketones after hydrolysis of the intermediate. nih.gov

Reductive Defluorination: Metal hydrides or specific transition metal catalysts can induce the reduction of the CF3 group.

Lewis Acid-Mediated Transformations: Strong Lewis acids can activate the C-F bond, facilitating nucleophilic attack. Boron tribromide (BBr3) has been used for the conversion of benzotrifluorides into benzoyl bromides.

Selective C-F Bond Functionalization: Recent advances have enabled the selective transformation of a single C-F bond in a CF3 group. For example, ortho-silyl-substituted benzotrifluorides can undergo selective C-F bond cleavage to afford difluoromethylene-containing products. Microwave-assisted methods have also been developed to convert trifluoromethyl arenes into methyl-dithioesters using a BF3·SMe2 complex. researchgate.net

The following table summarizes selected derivatization reactions of the aromatic trifluoromethyl group.

| Reaction Type | Reagents | Product | Notes |

| Hydrolysis | CF3SO3H / H2O | Carboxylic Acid | Requires superacid conditions. |

| Friedel-Crafts Type | CF3SO3H / Arene | Diaryl Ketone | Proceeds via a difluorocarbocation intermediate. nih.gov |

| Conversion to Dithioester | BF3·SMe2 (microwave) | Methyl-dithioester | Defluorinative functionalization. researchgate.net |

| Conversion to Carbonyl | BBr3 | Acyl Bromide | Utilizes a strong Lewis acid for C-F cleavage. |

This table illustrates general reactivity of the aromatic CF3 group, which could be applied to this compound under specific conditions.

Formation of Polycyclic Systems and Extended Conjugated Structures through Cyclization Reactions

The 4-bromo substituent in this compound is a key functional group for the construction of more complex molecular architectures. It serves as a versatile precursor for a wide range of transition-metal-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be designed to facilitate subsequent cyclization events, leading to the formation of polycyclic systems and extended conjugated structures.

Common strategies include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., an arylboronic acid bearing an ortho-functional group) can introduce a biaryl linkage. Subsequent intramolecular cyclization can then form a new fused ring.

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl substituent at the C-4 position. This new functionality can undergo various cyclization reactions, such as gold- or acid-catalyzed hydroarylation or annulation, to construct fused heterocyclic systems. nih.govnih.gov For example, coupling with an ortho-amino-substituted phenylacetylene could be followed by a cyclization to form an indole-fused isoquinoline system.

Heck Coupling: Reaction with an alkene can introduce a vinyl group, which can then participate in pericyclic reactions or other intramolecular cyclizations.

Cascade Reactions: A single synthetic operation can be designed to form multiple rings. For instance, a palladium-catalyzed sequential coupling-imination-annulation reaction of an ortho-bromoarylaldehyde with a terminal alkyne and ammonium (B1175870) acetate (B1210297) can directly yield substituted isoquinolines and related fused systems. organic-chemistry.org Similarly, base-mediated cascade reactions can rapidly generate molecular complexity and access polycyclic frameworks from simple precursors. nih.gov

The table below provides examples of cyclization strategies used to form polycyclic systems from halo-substituted aromatic precursors.

| Reaction Sequence | Key Reactions | Reagents/Catalyst | Resulting System |

| Annulation | Sonogashira Coupling / Cyclization | Pd catalyst, Cu(I), base; then Au(III) or acid | Fused Aromatic Systems nih.gov |

| Tandem Cyclization | Nucleophilic Addition / Cyclization | Lewis Acids (e.g., In(OTf)3) | Dihydroisoquinoline-based polycycles researchgate.net |

| Cascade Annulation | Michael Addition / Intramolecular Cyclization | Base (e.g., K2CO3) | Fused Ring Systems nih.gov |

| Reductive Cyclization | Reductive Cyclization / Ring-Opening | Pd catalyst (microwave) | Substituted Isoquinolines nih.gov |

This table outlines general strategies that leverage a halogen substituent on a heterocyclic core to build polycyclic structures, demonstrating the synthetic potential of the bromine atom in this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Trifluoromethyl Isoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Bromo-5-(trifluoromethyl)isoquinoline, both ¹H and ¹³C NMR would provide initial verification of the structure, while advanced techniques would confirm connectivity and spatial relationships.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the isoquinoline (B145761) core.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in placing the substituents. For example, correlations would be expected between the protons on the benzene ring and the trifluoromethyl carbon, and between protons on the pyridine ring and the bromine-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for confirming regiochemistry. A NOESY experiment could show a spatial correlation between the proton at position 3 and the trifluoromethyl group at position 5, confirming their proximity on the isoquinoline ring.

Table 4.1.1: Predicted 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between H-6, H-7, and H-8. | Confirms proton connectivity on the benzo- portion of the isoquinoline ring. |

| HSQC | Correlation of each aromatic proton (e.g., H-1, H-3, H-6, H-7, H-8) to its directly attached carbon atom. | Assigns protonated carbon signals. |

| HMBC | Correlations from H-3 to C-4 and C-1; correlations from H-6 to C-5 and C-8. | Confirms the positions of the bromo and trifluoromethyl substituents. |

| NOESY | Spatial correlation between the CF₃ group and the proton at H-6. | Provides through-space verification of substituent placement. |

Variable Temperature NMR Studies for Conformational Analysis

For the parent compound, this compound, which is a rigid aromatic system, significant conformational changes are not expected. Therefore, variable temperature NMR studies would likely show minimal changes in the chemical shifts or coupling constants. However, for flexible derivatives, such as those with substituted side chains, these studies could reveal information about rotational barriers and preferred conformations.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This analysis would confirm the planarity of the isoquinoline ring system and provide insight into how the molecules pack in the crystal lattice, revealing any intermolecular interactions such as π-stacking or halogen bonding involving the bromine atom.

Table 4.2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (~1450-1650 cm⁻¹), and strong, characteristic C-F stretching vibrations from the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region). The C-Br stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the CF₃ group would also be Raman active.

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict vibrational frequencies and aid in the assignment of experimental spectra. chemicalbook.comresearchgate.net

Table 4.3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | IR, Raman |

| C-F Stretch (CF₃) | 1100 - 1300 | IR (Strong) |

| C-Br Stretch | < 600 | IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. guidechem.com For C₁₀H₅BrF₃N, the expected monoisotopic mass is 274.95575 g/mol . nih.gov The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Common fragmentation pathways for isoquinoline alkaloids involve the loss of substituent groups. researchgate.netrsc.org For this compound, potential fragmentations could include the loss of a bromine radical (·Br), a fluorine radical (·F), or the entire trifluoromethyl group (·CF₃).

Table 4.4: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₅⁷⁹BrF₃N]⁺ | 274.9558 | Molecular Ion |

| [M+2]⁺ | [C₁₀H₅⁸¹BrF₃N]⁺ | 276.9537 | Bromine Isotope Peak |

| [M-Br]⁺ | [C₁₀H₅F₃N]⁺ | 196.0374 | Loss of Bromine |

| [M-CF₃]⁺ | [C₉H₅BrN]⁺ | 205.9659 | Loss of Trifluoromethyl Group |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if a chiral center is introduced into a derivative—for example, by adding a chiral substituent at one of the ring positions—these techniques would be invaluable for determining the absolute configuration of the stereocenter. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and chromophores in the molecule.

Computational and Theoretical Investigations of 4 Bromo 5 Trifluoromethyl Isoquinoline

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like 4-bromo-5-(trifluoromethyl)isoquinoline. These calculations would typically be initiated by optimizing the molecule's geometry using a suitable level of theory, such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group would be expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted isoquinoline (B145761). The precise energy gap would determine its relative stability and potential for use in electronic applications.

Global Reactivity Descriptors from HOMO-LUMO Energies From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

| Descriptor | Formula | Description |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By employing functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), DFT can provide accurate insights into reaction pathways and mechanisms.

DFT calculations can be used to model reaction mechanisms, such as Suzuki or Buchwald-Hartwig coupling reactions at the bromine position, by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and the energy barriers between them. For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation of the trifluoromethyl group.

Computational methods can be used to construct a potential energy surface (PES) by systematically rotating the C-CF₃ bond and calculating the energy at each step. This analysis would identify the lowest energy (most stable) conformation and any transition states for rotation. While the energy barrier for CF₃ rotation is typically low, understanding the preferred orientation is important as it can influence crystal packing and intermolecular interactions. Studies on similar substituted aromatic systems have used these methods to determine conformer populations and interconversion barriers.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, making it a site for protonation or coordination to metal ions. The area around the fluorine atoms of the trifluoromethyl group would also be electron-rich. Conversely, the hydrogen atoms on the aromatic ring and the region opposite the C-Br bond would exhibit a more positive potential. MEP analysis is routinely used to understand binding sites and intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculated shifts, when compared to experimental data, can confirm the molecular structure. For this compound, predicting the ¹⁹F NMR shift is particularly important for characterizing the trifluoromethyl group.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. Analysis of the potential energy distribution (PED) allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=N stretching, C-Br stretching) to the calculated frequencies, providing a detailed interpretation of the experimental spectra.

Computational Studies on Intermolecular Interactions and Self-Assembly

While specific studies on the self-assembly of this compound are not available, computational methods could be employed to investigate its potential for forming ordered structures. The bromine atom can participate in halogen bonding, a non-covalent interaction where it acts as an electrophilic region (σ-hole) and interacts with a nucleophile. The aromatic rings can engage in π-π stacking interactions.

Computational analysis of the dimer and larger clusters of the molecule would reveal the preferred interaction geometries and calculate the binding energies associated with these non-covalent forces. This information is crucial for understanding crystal packing and for the design of materials with specific solid-state properties.

In Silico Design of Novel Derivatives with Tailored Electronic or Structural Properties

In silico (computational) methods allow for the rational design of new molecules with desired properties before undertaking their synthesis. Starting with the this compound scaffold, new derivatives could be designed by systematically replacing the bromine atom or introducing other functional groups onto the isoquinoline ring.

For example, DFT and HOMO-LUMO analysis could be used to screen a virtual library of derivatives to identify candidates with a smaller HOMO-LUMO gap, which might be desirable for applications in organic electronics. Molecular docking simulations could be used to design derivatives that bind to a specific biological target, such as an enzyme active site, by optimizing interactions and predicting binding affinities. This computational pre-screening saves significant time and resources in the discovery of new functional molecules.

Exploration of 4 Bromo 5 Trifluoromethyl Isoquinoline in Advanced Materials and Catalysis

Role as a Building Block in Polymer Chemistry and Supramolecular Assemblies

The unique structural and electronic properties of the isoquinoline (B145761) scaffold make it a valuable component in the design of advanced materials. 4-Bromo-5-(trifluoromethyl)isoquinoline serves as a key bifunctional building block for creating complex macromolecular architectures, including polymers and supramolecular assemblies. The reactivity of the C4-bromo group and the electronic influence of the C5-trifluoromethyl group provide chemists with versatile tools for molecular engineering.

The primary utility of the bromo- substituent at the C4 position is its capacity to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. This functionality allows the isoquinoline unit to be incorporated into polymer backbones or appended as a side chain. For instance, reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, effectively polymerizing the isoquinoline monomer with other suitable comonomers. Isoquinoline-based polymers and copolymers have been investigated for their potential in developing conductive materials, optical materials, and sensors. amerigoscientific.com The ability to precisely tailor the chemical structure of these derivatives allows for the design of materials with specific and predictable electrical, optical, and mechanical properties. amerigoscientific.com

In the realm of supramolecular chemistry, functionalized isoquinolines are utilized to construct intricate, non-covalently linked systems. These assemblies are held together by forces such as hydrogen bonding, metal coordination, and π-π stacking. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor or a coordination site for metal ions. For example, platinum complexes of urea-functionalized isoquinolines have been demonstrated to function as effective anion receptors for chloride and sulfate, showcasing the potential for creating host-guest systems. wikipedia.org The trifluoromethyl group on the this compound molecule can further influence these interactions by modulating the electronic density of the aromatic system and participating in halogen bonding or other non-covalent interactions.

| Feature | Role in Polymer Chemistry | Role in Supramolecular Assemblies |

| C4-Bromo Group | Reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to form polymer chains. | A functional handle for introducing coordinating groups or other recognition motifs. |

| Isoquinoline Core | Provides rigidity, thermal stability, and specific electronic properties to the polymer. | Acts as a scaffold for directing self-assembly; the nitrogen atom serves as a metal coordination or hydrogen bonding site. |

| C5-Trifluoromethyl Group | Modifies polymer properties such as solubility, thermal stability, and electron affinity. | Influences intermolecular interactions, potentially enhancing the stability and selectivity of the assembly. |

Applications in Organic Optoelectronics and Photophysics (e.g., as a Chromophore Precursor)

The isoquinoline nucleus, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is a promising scaffold for the development of organic electronic materials. The inherent aromaticity and tunable electronic nature of this heterocycle make it an excellent precursor for chromophores used in applications such as organic light-emitting diodes (OLEDs) and sensors.

The trifluoromethyl (CF3) group plays a crucial role in tailoring the photophysical properties of organic molecules. Its strong electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the isoquinoline system, which is beneficial for creating materials with specific energy gaps and emission characteristics. nih.gov Furthermore, the CF3 group can enhance molecular stability, lipophilicity, and resistance to enzymatic degradation. nih.gov In the context of OLEDs, trifluoromethyl substitution has been used to increase electron transport and reduce intermolecular stacking, leading to improved performance in phosphorescent materials. nih.gov

Research into related compounds underscores this potential. For example, novel 2H-imidazo[5,1-a]isoquinolinium chloride derivatives containing a trifluoromethyl group have been synthesized and shown to be blue-light emitters with moderate to good fluorescence quantum yields and high Stokes shifts. researchgate.net Similarly, α-trifluoromethylated isoquinolines have been investigated as photoinduced-electron transfer (PET) donors. nih.gov Computational studies on isoquinoline-functionalized chromophores have also demonstrated their potential for non-linear optical (NLO) applications, where incorporating the isoquinoline moiety can enhance molecular hyperpolarizability and facilitate intramolecular charge transfer (ICT) processes. nih.gov

The this compound molecule is an ideal precursor for these applications. The bromo group serves as a convenient attachment point for coupling with other aromatic systems or functional groups via cross-coupling reactions, allowing for the systematic extension of the π-conjugated system. This modular approach enables the synthesis of a library of chromophores where the emission wavelength, quantum yield, and other photophysical parameters can be finely tuned.

| Property | Influence of Isoquinoline Core | Influence of Trifluoromethyl Group |

| Emission Color | Provides the fundamental electronic structure; can be tuned by substitution. | Tends to cause a blue-shift in emission; lowers LUMO energy. |

| Quantum Yield | Can be high, depending on the rigidity and planarity of the final structure. | Can influence fluorescence efficiency by altering electronic transitions. |

| Stability | The rigid, aromatic structure contributes to good thermal and photochemical stability. nih.gov | Enhances resistance to photooxidative degradation. researchgate.net |

| Charge Transport | The nitrogen heterocycle can facilitate electron transport. | Increases electron transport capability and reduces molecular stacking. nih.gov |

Precursor for Ligand Synthesis in Organometallic Chemistry and Catalysis

Functionalized isoquinolines are a cornerstone in the design of ligands for organometallic chemistry and homogeneous catalysis. acs.org Their rigid bicyclic structure, combined with the coordinating ability of the nitrogen atom, allows them to form stable and well-defined complexes with a variety of transition metals. This compound is a particularly valuable precursor in this field, offering multiple pathways for elaboration into sophisticated ligand architectures.

The C4-bromo substituent is the key reactive site for building complex ligands. It is readily transformed through cross-coupling reactions, allowing for the introduction of phosphine (B1218219), amine, or other coordinating groups. For instance, a Suzuki coupling could introduce a phenyl group bearing a phosphine moiety, creating a P,N-bidentate ligand. The versatility of these coupling reactions provides access to a vast array of ligand structures from a single starting material. mdpi.comorgsyn.org

Isoquinoline-based frameworks are especially prominent as chiral ligands in asymmetric catalysis, where they enable high levels of stereocontrol in a variety of chemical transformations. acs.org The development of novel catalytic systems often relies on the modular synthesis of such ligands, where substituents can be systematically varied to optimize catalytic activity and selectivity. nih.gov For example, novel cyclometalated Ru(II) complexes containing an isoquinoline ligand have been synthesized and investigated for their cytotoxic activity, demonstrating the integration of these ligands into functional metal complexes. nih.gov

The trifluoromethyl group at the C5 position also exerts a significant electronic influence on the ligand's properties. As a strong electron-withdrawing group, it can modify the electron density at the coordinating nitrogen atom, thereby tuning the metal-ligand bond strength and, consequently, the reactivity of the resulting catalyst.

Examples of Ligand Synthesis Strategies from Bromo-Isoquinolines:

Suzuki Coupling: Reaction with an arylboronic acid to introduce new aryl groups, which can bear further coordinating functionalities.

Sonogashira Coupling: Reaction with a terminal alkyne to create extended, rigid ligand backbones. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to introduce N-donor groups.

Lithiation/Grignard Formation: Conversion of the bromo group into an organometallic reagent for subsequent reaction with electrophiles. orgsyn.org

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating the Isoquinoline Unit

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The ability to incorporate functional organic molecules like isoquinolines into these frameworks allows for the precise design of materials with tailored properties for applications in gas storage, separation, and catalysis. amerigoscientific.com

In MOF synthesis, isoquinoline derivatives typically serve as or are part of the organic linkers that coordinate to metal ions or clusters. amerigoscientific.com To be used as a linker, this compound would first need to be functionalized with appropriate coordinating groups, such as carboxylates or amines. The bromo group is an ideal handle for this purpose; it could be converted, for example, into a carboxylic acid group via lithiation followed by quenching with CO2, or into an amino group via Buchwald-Hartwig amination. The resulting isoquinoline-based dicarboxylic acid or diamine could then be used as a linker in MOF synthesis. A luminescent Zr(IV) MOF based on a quinoline (B57606) linker has been reported, highlighting the utility of related N-heterocycles in creating functional frameworks. rsc.org

Similarly, in COF chemistry, the isoquinoline unit can be integrated into the framework's backbone. COFs are constructed through strong covalent bonds, often via condensation reactions between monomers with complementary functional groups (e.g., amines and aldehydes). By converting the bromo group of this compound into an amine or boronic acid, it can be used as a monomer in the synthesis of imine- or boronate-ester-linked COFs.

The inclusion of the trifluoromethyl group is particularly interesting for framework design. Studies on trifluoromethyl-functionalized 2D COFs have shown that these groups can provide abundant noncovalent interactions and specific steric effects, which can be harnessed for high-resolution separation of isomers. jiangnan.edu.cnnih.gov Therefore, incorporating the 5-(trifluoromethyl)isoquinoline (B3090081) moiety into a COF could create a unique pore environment with specific host-guest interaction capabilities.

| Framework Type | Role of this compound | Potential Properties |

| MOFs | Precursor to organic linkers (e.g., isoquinoline dicarboxylates) after functionalization of the bromo group. | Luminescence, catalysis, selective gas adsorption. |

| COFs | Precursor to monomers (e.g., isoquinoline diamines or diboronic acids) for covalent assembly. | Enhanced chemical stability, tailored pore functionality for selective separations. jiangnan.edu.cnnih.gov |

Development of Novel Catalytic Systems Based on Functionalized Isoquinolines

The development of novel and efficient catalytic systems is a central goal of modern chemistry, and functionalized isoquinolines are pivotal in this endeavor. These molecules contribute to catalysis in two primary ways: either as the core of a ligand that modulates the behavior of a metal center, or as the final product of a new catalytic reaction.

As discussed previously (Section 6.3), isoquinoline-based structures serve as highly effective ligands in asymmetric catalysis. acs.org The synthetic accessibility and modularity of precursors like this compound are critical for advancing this field. By leveraging the bromo- and trifluoromethyl- groups, chemists can systematically synthesize libraries of ligands. Each ligand possesses slightly different steric and electronic properties, which can be screened to identify the optimal catalyst for a specific transformation, leading to higher yields and enantioselectivities.

Furthermore, the synthesis of the isoquinoline ring itself is often accomplished through advanced transition-metal-catalyzed reactions. Methodologies such as Rh(III)-catalyzed C-H activation and annulation have emerged as powerful, atom-economical routes to construct substituted isoquinolines from simpler starting materials. acs.orgmdpi.com The development of these synthetic methods is, in itself, a major area of catalysis research. These reactions often feature broad substrate scopes, including tolerance for various functional groups, and provide access to complex isoquinoline derivatives that would be difficult to obtain through traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions. acs.orgnih.gov

The continuous innovation in catalytic methods for both synthesizing and utilizing functionalized isoquinolines ensures their enduring importance in organic chemistry. Precursors like this compound are enabling tools that allow researchers to both discover new catalytic reactions and design more effective catalysts for existing ones.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Reactivity Insights

One plausible synthetic approach could involve the initial synthesis of a 5-(trifluoromethyl)isoquinoline (B3090081) intermediate, followed by a regioselective bromination at the C-4 position. The synthesis of trifluoromethylated isoquinolines has been achieved through various methods, including the use of trifluoromethylating reagents on isoquinoline (B145761) precursors. For instance, radical trifluoromethylation of isonitriles has been demonstrated as an efficient method for producing 1-trifluoromethylated isoquinolines. nih.gov While this applies to a different position, it highlights the feasibility of incorporating the CF3 group.

Alternatively, a strategy could commence with a brominated isoquinoline derivative, followed by the introduction of the trifluoromethyl group. The synthesis of 4-bromoisoquinoline (B23445) is well-documented and can be achieved through methods such as palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl (B1604629) azides. researchgate.net The subsequent trifluoromethylation would present a significant challenge due to the directing effects of the existing substituents.

The reactivity of 4-Bromo-5-(trifluoromethyl)isoquinoline is expected to be dictated by the interplay of its constituent functional groups. The bromine atom at the C-4 position is anticipated to be a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are expected to proceed at this position, allowing for the introduction of a wide range of substituents. nih.govnih.govmdpi.com The reactivity in these transformations is well-established for various brominated heterocycles. mdpi.com

The trifluoromethyl group at the C-5 position is a strong electron-withdrawing group, which will significantly influence the electron density of the isoquinoline ring system. This is expected to impact the nucleophilicity and basicity of the nitrogen atom, as well as the susceptibility of the aromatic rings to nucleophilic or electrophilic attack.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Reagents and Conditions (General) | Expected Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester, Pd catalyst, base | 4-Aryl/vinyl-5-(trifluoromethyl)isoquinoline |

| Heck | Alkene, Pd catalyst, base | 4-Alkenyl-5-(trifluoromethyl)isoquinoline |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-5-(trifluoromethyl)isoquinoline |

| Buchwald-Hartwig | Amine, Pd catalyst, base | 4-Amino-5-(trifluoromethyl)isoquinoline |

| Stille | Organostannane, Pd catalyst | 4-Substituted-5-(trifluoromethyl)isoquinoline |

Identification of Unaddressed Challenges and Emerging Research Frontiers

The primary unaddressed challenge concerning this compound is the lack of a reported, optimized synthesis for this specific isomer. The development of a robust and scalable synthetic route is a crucial first step to enable further investigation of its properties and potential applications. Key challenges in its synthesis include achieving regioselective functionalization of the isoquinoline core, particularly in the presence of multiple directing groups.

Another significant research frontier is the exploration of its unique reactivity. The combined electronic effects of the bromo and trifluoromethyl groups could lead to novel and unexpected chemical transformations. A systematic study of its behavior in a wide range of reactions, including metal-catalyzed cross-couplings, nucleophilic aromatic substitutions, and C-H functionalization reactions, is warranted.

Furthermore, the biological and material properties of this compound remain entirely unexplored. Given that functionalized isoquinolines have shown promise in medicinal chemistry and materials science, this compound represents a novel chemical entity with untapped potential. amerigoscientific.comacs.org

Prospective Avenues for Expanding the Chemical Space of Functionalized Isoquinolines

The availability of this compound as a building block would open up numerous avenues for expanding the chemical space of functionalized isoquinolines. The C-4 bromine atom serves as a versatile anchor point for diversification through cross-coupling chemistry. This would allow for the synthesis of a large library of derivatives with varying substituents at this position, enabling the exploration of structure-activity relationships in biological or material contexts.

Further functionalization of the isoquinoline core, for instance at the C-1 or C-3 positions, could lead to even more complex and diverse molecular architectures. The development of selective C-H activation methods applicable to this substituted isoquinoline would be a particularly valuable tool for late-stage diversification.

The trifluoromethyl group can also be a site for further chemical modification, although this is generally more challenging. However, methods for the transformation of trifluoromethyl groups are an active area of research and could potentially be applied to this system in the future.

Broader Implications for Organic Synthesis and Material Innovation

The synthesis and study of this compound, while specific, have broader implications for the fields of organic synthesis and material innovation. The development of synthetic routes to this and other polysubstituted heterocycles pushes the boundaries of synthetic methodology and contributes to the toolkit of organic chemists.

In the realm of material science, the incorporation of the trifluoromethyl group is known to impart desirable properties such as increased thermal stability, lipophilicity, and metabolic stability in polymers and other materials. amerigoscientific.com Isoquinoline-based materials have been investigated for their applications as luminescent materials and corrosion inhibitors. acs.org The unique electronic properties of this compound could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution at the C-4 position would be particularly advantageous in this context.

Q & A

Q. Advanced Research Focus

- Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The position of bromine (e.g., para vs. meta to trifluoromethyl) affects electronic density and steric accessibility, altering reaction rates .

- Trifluoromethyl : This EWG reduces electron density on the isoquinoline ring, potentially slowing oxidative addition in palladium-catalyzed reactions. However, it enhances stability against metabolic degradation in bioactive derivatives .

Data Contradiction Note : While trifluoromethyl typically deactivates the ring, its inductive effect can stabilize intermediates in reductive amination, as seen in fluorinated tetrahydroisoquinoline syntheses (yields: mono- > di- > trifluoromethyl) .

How can researchers resolve contradictions in reported yields for synthetic routes?

Advanced Research Focus

Discrepancies often arise from:

- Reaction Scalability : Small-scale microwave-assisted Bischler-Napieralski reactions may yield 40–64%, but yields drop at larger scales due to isolation challenges. Alternative routes (e.g., N-oxide trifluoromethylation) improve reproducibility .

- Catalyst Selection : Substituent-dependent reduction potentials (e.g., −3.26 V for 6-NH₂ vs. −2.51 V for 6-CN isoquinolines) correlate with catalytic efficiency in borylation reactions. Validate trends via cyclic voltammetry .

Methodological Solution : Cross-reference theoretical calculations (DFT for reduction potentials) with experimental screening to prioritize substituents .

What strategies optimize catalytic systems for functionalizing this compound?

Q. Advanced Research Focus

- Ligand Design : Use electron-rich ligands (e.g., XPhos) to enhance palladium catalyst turnover in cross-couplings.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates but may compete in Lewis acid adduct formation .

- Temperature Control : Lower temperatures (0–6°C) preserve bromine reactivity during storage, while higher temps (reflux) aid in cyclization .

What pharmacological applications are emerging for this compound derivatives?

Q. Advanced Research Focus

- mGlu4 Positive Allosteric Modulators (PAMs) : Derivatives like VU2957 show promise in neurological disorders. The trifluoromethyl group enhances blood-brain barrier penetration .

- Apoptosis Induction : Isoquinoline scaffolds inhibit inhibitor-of-apoptosis proteins (IAPs), with bromine enabling further functionalization for SAR studies .

Synthetic Tip : Use silver-catalyzed reactions with 2-alkynylbenzaldoximes to introduce bioactive substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products